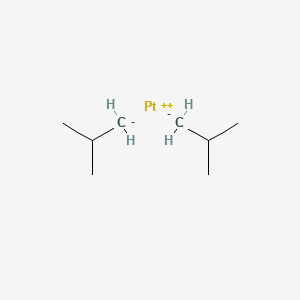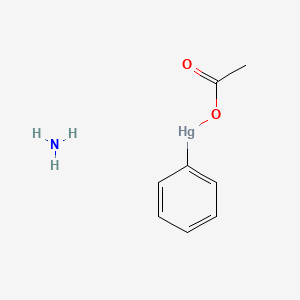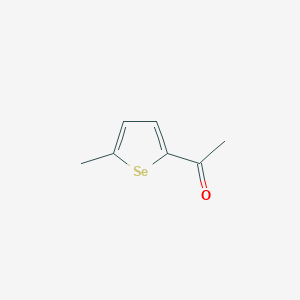
2-Methanidylpropane;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methanidylpropane;platinum(2+) is an organometallic compound that features a platinum ion coordinated with 2-methanidylpropane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropane;platinum(2+) typically involves the reaction of platinum salts with 2-methanidylpropane under controlled conditions. One common method is the metathesis reaction, where a platinum halide reacts with an organometallic reagent containing 2-methanidylpropane. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants .
Industrial Production Methods
Industrial production of 2-Methanidylpropane;platinum(2+) may involve large-scale metathesis reactions using high-purity platinum salts and organometallic reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions
2-Methanidylpropane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands such as phosphines or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species. Substitution reactions can result in a wide range of platinum complexes with different ligands .
科学研究应用
2-Methanidylpropane;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties .
作用机制
The mechanism of action of 2-Methanidylpropane;platinum(2+) involves its interaction with biological molecules, particularly DNA. The platinum ion can form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form stable complexes with various ligands also allows it to target specific molecular pathways and enhance its therapeutic efficacy .
相似化合物的比较
Similar Compounds
Similar compounds to 2-Methanidylpropane;platinum(2+) include other platinum-based organometallic compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based anticancer agent with a different spectrum of activity
Uniqueness
What sets 2-Methanidylpropane;platinum(2+) apart from these compounds is its unique ligand structure, which can influence its reactivity and interaction with biological targets. The presence of the 2-methanidylpropane ligand may enhance its stability and selectivity, making it a promising candidate for further research and development in various applications .
属性
CAS 编号 |
33010-07-0 |
|---|---|
分子式 |
C8H18Pt |
分子量 |
309.31 g/mol |
IUPAC 名称 |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI 键 |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)




![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
